Tert-butyl 2-hydroxybenzoate

Description

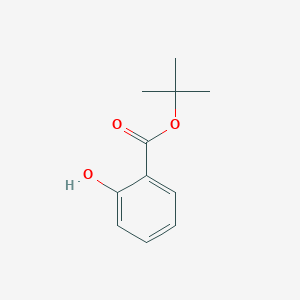

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZYGHLQQPTQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465411 | |

| Record name | Tert-butyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23408-05-1 | |

| Record name | Tert-butyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-hydroxybenzoate from Salicylic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing tert-butyl 2-hydroxybenzoate, a valuable intermediate in organic synthesis, from the readily available precursor, salicylic acid. The synthesis of this sterically hindered ester presents unique challenges that necessitate careful consideration of reaction mechanisms and conditions. This document details the primary synthetic strategies, including direct acid-catalyzed esterification with tert-butanol and the more efficient acid-catalyzed addition of isobutylene. For each method, we will dissect the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of these synthetic transformations.

Introduction: The Significance of this compound

This compound, also known as tert-butyl salicylate, is an organic compound featuring a benzoate core structure.[1] It is a derivative of salicylic acid where the carboxylic acid proton is replaced by a bulky tert-butyl group.[2] This structural feature, specifically the sterically demanding tert-butyl ester, makes it a crucial building block and protective group in multi-step organic syntheses. The tert-butyl group can be selectively cleaved under specific acidic conditions, revealing the carboxylic acid functionality when needed. This controlled deprotection is a cornerstone of modern synthetic strategy, particularly in the pharmaceutical and fine chemical industries.

However, the very steric hindrance that makes the tert-butyl group a useful protecting group also complicates its installation. Direct esterification methods that are trivial with primary or secondary alcohols are often inefficient with tertiary alcohols like tert-butanol. This guide addresses these challenges by providing a detailed analysis of viable synthetic routes.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound from salicylic acid can be approached through several pathways. The choice of method often depends on the desired scale, available reagents, and required purity. We will focus on the two most prevalent and logical approaches: direct Fischer-Speier esterification and the reaction with isobutylene.

Method A: Direct Fischer-Speier Esterification with Tert-butanol

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[3] In this case, salicylic acid reacts with tert-butanol to form the desired ester and water.

The reaction is an equilibrium process. To proceed at a practical rate, a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is required.[3] The mechanism involves two key stages:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the salicylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tert-butanol attacks the activated carbonyl carbon. This step is often the rate-limiting step, particularly with a bulky nucleophile like tert-butanol.

-

Proton Transfer and Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of water from the tetrahedral intermediate, followed by deprotonation of the new carbonyl oxygen, yields the final ester product.

Due to the reaction's reversible nature, the equilibrium must be shifted towards the product side to achieve a reasonable yield. This is typically accomplished by using an excess of one reactant (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation.[3]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (1.0 eq).

-

Reagents: Add an excess of tert-butanol (3-5 eq) to the flask. This serves as both the reactant and a solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done slowly.

-

Reaction: Heat the mixture to a gentle reflux for several hours (e.g., 8-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted salicylic acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Sources

An In-Depth Technical Guide to Tert-butyl 2-hydroxybenzoate

This guide provides a comprehensive technical overview of tert-butyl 2-hydroxybenzoate (CAS No. 23408-05-1), a versatile molecule with significant applications in organic synthesis and as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and practical applications, grounded in established chemical principles.

Introduction and Molecular Overview

This compound, also known as tert-butyl salicylate, is an aromatic ester characterized by a salicylic acid core where the carboxylic acid proton is replaced by a bulky tert-butyl group.[1] This structural feature is paramount to its chemical behavior and utility. The tert-butyl group serves as a sterically hindering and acid-labile protecting group for the carboxylic acid functionality of salicylic acid. This allows for selective reactions at other positions of the aromatic ring or the phenolic hydroxyl group, making it a valuable building block in multi-step organic synthesis.[2]

The molecular structure consists of a benzene ring substituted with a hydroxyl group and a tert-butoxycarbonyl group in an ortho relationship. This arrangement facilitates intramolecular hydrogen bonding, which influences its physicochemical properties and reactivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23408-05-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | tert-butyl salicylate, t-Butyl Salicylate, Salicylic acid t-butyl ester | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water. | General knowledge |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Approximate Chemical Shifts/Peaks |

| ¹H NMR | ~1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group appear as a sharp singlet.[3] ~6.8-7.8 ppm (m, 4H): The four protons on the aromatic ring exhibit a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring. ~9.5-11.0 ppm (s, 1H): The phenolic hydroxyl proton often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding. |

| ¹³C NMR | ~28 ppm: The three equivalent methyl carbons of the tert-butyl group. ~82 ppm: The quaternary carbon of the tert-butyl group. ~115-160 ppm: The six carbons of the aromatic ring, with the carbon attached to the hydroxyl group and the carbonyl carbon being the most deshielded. ~170 ppm: The carbonyl carbon of the ester group.[4] |

| Infrared (IR) | ~3200-3000 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding. ~2980-2930 cm⁻¹: C-H stretching vibrations of the tert-butyl group. ~1680 cm⁻¹: C=O stretching vibration of the ester carbonyl group. ~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring. ~1250 cm⁻¹: C-O stretching vibration of the ester. |

| Mass Spectrometry (MS) | m/z 194 (M⁺): Molecular ion peak. m/z 138: Loss of isobutylene (C₄H₈) from the molecular ion. m/z 121: Subsequent loss of a hydroxyl radical from the m/z 138 fragment.[1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, available starting materials, and required purity.

Acid-Catalyzed Esterification of Salicylic Acid

A common and straightforward method for the laboratory-scale synthesis of this compound is the acid-catalyzed esterification of salicylic acid with tert-butanol or isobutylene.

-

Reaction Setup: To a solution of salicylic acid (1 equivalent) in an excess of tert-butanol (which also acts as the solvent), a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-85 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess tert-butanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted salicylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.[5]

One-Pot Synthesis from 4-tert-butylphenol

An alternative and efficient industrial-scale synthesis involves a one-pot procedure starting from 4-tert-butylphenol. This method utilizes a Kolbe-Schmitt reaction followed by in-situ esterification.

-

Carboxylation: 4-tert-butylphenol is first converted to its sodium salt, which then undergoes carboxylation with carbon dioxide under pressure to yield sodium 5-tert-butyl-2-hydroxybenzoate.

-

Esterification: Without isolation of the intermediate, the reaction mixture is treated with a tert-butylating agent in the presence of a suitable catalyst to form the final product.

This method offers advantages in terms of atom economy and process efficiency for large-scale production.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its role as a protected form of salicylic acid, enabling a wide range of chemical transformations.

As a Protecting Group

The tert-butyl ester is stable under basic and nucleophilic conditions, allowing for reactions to be carried out on the aromatic ring or the phenolic hydroxyl group without affecting the carboxylic acid functionality.

The tert-butyl group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. The byproducts of this deprotection are isobutylene and carbon dioxide, which are volatile and easily removed, simplifying the purification of the deprotected salicylic acid derivative.

Intermediate in Multi-Step Syntheses

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceutically active compounds. Its structure allows for regioselective modifications. For instance, the phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions such as nitration or halogenation.

Hypothetical Application in Drug Synthesis:

Consider the synthesis of a novel anti-inflammatory agent where a specific substituent is required at the 5-position of the salicylic acid core, and the phenolic hydroxyl group needs to be converted to an ether.

-

Protection: Salicylic acid is first converted to this compound to protect the carboxylic acid.

-

Electrophilic Aromatic Substitution: The protected salicylate undergoes a Friedel-Crafts acylation at the 5-position.

-

Etherification: The phenolic hydroxyl group is then alkylated under basic conditions.

-

Deprotection: Finally, the tert-butyl group is removed using TFA to yield the target carboxylic acid.

This strategic use of this compound allows for a controlled and high-yielding synthesis of the desired complex molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn when handling this compound.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its unique combination of a salicylic acid scaffold and a sterically demanding, acid-labile tert-butyl protecting group provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the discovery and development of new chemical entities, particularly within the pharmaceutical industry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

SpectraBase. (n.d.). (2-Tert-butylphenyl) 2-hydroxybenzoate. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

physical and chemical properties of tert-butyl 2-hydroxybenzoate

An In-depth Technical Guide to tert-Butyl 2-Hydroxybenzoate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the . Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into the compound's synthesis, reactivity, and analytical characterization.

Molecular Identity and Structural Framework

This compound, also known as tert-butyl salicylate, is the ester formed from salicylic acid and tert-butanol. The molecule's distinct characteristics are primarily dictated by the interplay between the phenolic hydroxyl group, the aromatic ring, and the sterically demanding tert-butyl ester group.

1.1. Nomenclature and Chemical Identifiers

-

IUPAC Name : this compound[1]

-

Synonyms : t-Butyl Salicylate, Salicylic acid t-butyl ester, Benzoic acid, 2-hydroxy-, 1,1-dimethylethyl ester[1]

-

EC Number : 835-857-7[1]

1.2. Molecular Formula and Mass

1.3. Structural Representation

-

SMILES : CC(C)(C)OC(=O)C1=CC=CC=C1O[1]

-

InChI : InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7,12H,1-3H3[1]

-

InChIKey : QAZYGHLQQPTQAX-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of this compound are influenced by its moderate polarity, the presence of a hydrogen bond donor (hydroxyl group), and the bulky, non-polar tert-butyl group.

2.1. Summary of Physical Data

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |

| XLogP3 (Computed) | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

Note: Experimental values for melting and boiling points are not consistently reported in public literature; properties are often computationally predicted.

Spectroscopic and Analytical Characterization

Accurate structural confirmation and purity assessment of this compound rely on a combination of standard spectroscopic techniques. The following sections detail the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the precise molecular structure.

-

¹H NMR : The proton spectrum will exhibit characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the highly shielded protons of the tert-butyl group. The aromatic protons will show splitting patterns consistent with ortho, meta, and para coupling. The hydroxyl proton is often a broad singlet, and its chemical shift can be concentration and solvent-dependent. The tert-butyl group will appear as a sharp, intense singlet around 1.5 ppm due to the nine equivalent protons.

-

¹³C NMR : The carbon spectrum will show distinct signals for the eight unique carbon environments.[4] Key resonances include the carbonyl carbon of the ester (downfield, ~170 ppm), the aromatic carbons (110-160 ppm), and the quaternary and methyl carbons of the tert-butyl group (highly shielded).[4]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

-

O-H Stretch : A broad absorption band is expected in the range of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group. The broadening is due to hydrogen bonding.[5]

-

C=O Stretch : A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group.[5]

-

C-O Stretch : Absorptions corresponding to the C-O bonds of the ester and phenol will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch : Signals appearing just above 3000 cm⁻¹ indicate the aromatic C-H bonds.

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺) : The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 194.

-

Fragmentation : A prominent fragmentation pathway is the loss of isobutylene (56 Da) from the molecular ion to generate the salicylic acid radical cation, resulting in a strong peak at m/z = 138. Another significant peak is often observed at m/z = 120, corresponding to the loss of both isobutylene and a water molecule.[1]

3.4. Analytical Workflow

The following diagram outlines a standard workflow for the comprehensive characterization of a synthesized batch of this compound.

Sources

A Comprehensive Technical Guide to Tert-butyl 2-hydroxybenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-hydroxybenzoate, a key organic compound, holds significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. As a derivative of salicylic acid, it belongs to a class of molecules renowned for their therapeutic properties. The introduction of a bulky tert-butyl ester group onto the salicylic acid scaffold imparts unique physicochemical characteristics that are instrumental in its various applications. This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, detailed synthesis protocols, comprehensive spectroscopic analysis, and its utility in scientific research and drug development.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly referred to as tert-butyl salicylate or salicylic acid t-butyl ester.[1]

The chemical structure consists of a benzene ring substituted with a hydroxyl group and a tert-butyl ester group at the ortho (1 and 2) positions, respectively.

Molecular Formula: C₁₁H₁₄O₃[1]

Molecular Weight: 194.23 g/mol [1]

CAS Number: 23408-05-1[1]

The chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, application in reactions, and for purification processes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| Appearance | White solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and ethers. | |

| InChIKey | QAZYGHLQQPTQAX-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of salicylic acid. The bulky nature of the tert-butyl group necessitates specific synthetic strategies to overcome steric hindrance. Two primary, reliable methods are detailed below.

Method 1: Acid-Catalyzed Reaction with Isobutylene

This is a classic and efficient method for the synthesis of tert-butyl esters from carboxylic acids. The reaction proceeds via the formation of a stable tert-butyl cation from isobutylene under acidic conditions, which is then attacked by the carboxylate of salicylic acid.

The mechanism involves the protonation of isobutylene by a strong acid catalyst (e.g., sulfuric acid) to form a tertiary carbocation. This electrophilic carbocation is then trapped by the nucleophilic carboxylic acid group of salicylic acid. The phenolic hydroxyl group is less nucleophilic and generally does not interfere under these conditions.

Caption: Reaction mechanism for the synthesis of this compound from salicylic acid and isobutylene.

-

Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer, dissolve salicylic acid (1 equivalent) in a suitable organic solvent such as dichloromethane or dioxane.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reactant Addition: Cool the mixture in an ice bath and then carefully add condensed isobutylene (1.5-2 equivalents).

-

Reaction: Seal the flask and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully vent the flask in a fume hood. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: DCC/DMAP Mediated Esterification

This method is a milder alternative for esterification, particularly useful for sensitive substrates. It involves the activation of the carboxylic acid with dicyclohexylcarbodiimide (DCC) and subsequent esterification with tert-butanol, catalyzed by 4-dimethylaminopyridine (DMAP).

DCC activates the carboxylic acid group of salicylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species. This is then readily attacked by the hydroxyl group of tert-butanol to form the desired ester. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Sources

An In-Depth Technical Guide to the Solubility of Tert-butyl 2-hydroxybenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 2-hydroxybenzoate (also known as tert-butyl salicylate). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous compounds, and established experimental protocols to offer a robust predictive framework and a practical guide for its determination. We will delve into the molecular factors governing its solubility, provide qualitative assessments across a range of common organic solvents, and present a detailed, self-validating experimental workflow for precise quantitative measurement. This guide is intended to equip researchers in drug development and chemical synthesis with the necessary theoretical and practical knowledge to effectively work with this compound.

Introduction to this compound

This compound, an ester of salicylic acid, is a molecule of significant interest in organic synthesis and pharmaceutical sciences. Its structure combines a salicylic acid moiety, known for its therapeutic properties, with a bulky tert-butyl ester group. This structural feature significantly alters its physicochemical properties compared to its parent acid, particularly its solubility, lipophilicity, and stability.

Chemical Structure and Properties:

-

IUPAC Name: this compound[1]

-

Synonyms: tert-butyl salicylate, Salicylic acid, tert.-butyl ester[1][2]

-

CAS Number: 23408-05-1[1]

The molecule possesses several key functional groups that dictate its interaction with solvents: a phenolic hydroxyl (-OH) group, an ester carbonyl (C=O) group, and a nonpolar tert-butyl group. Understanding how these features interact with a solvent's properties is paramount to predicting and controlling its solubility.

The Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the forces holding the solute molecules together in their solid state and the forces holding the solvent molecules together.

For this compound, the key interactions are:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl group and the hydroxyl group can act as hydrogen bond acceptors. This is a primary driver of solubility in protic solvents (e.g., alcohols).

-

Dipole-Dipole Interactions: The polar ester linkage creates a molecular dipole, allowing for favorable interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and the large, nonpolar tert-butyl group contribute significantly to the molecule's size and surface area, leading to dispersion forces. These forces are the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

A critical feature of this molecule is the bulky tert-butyl group . This group introduces significant steric hindrance, which can physically obstruct the formation of optimal solute-solute lattice interactions and also influence how solvent molecules approach the polar regions of the molecule.[5]

Predicting Solubility in Organic Solvents

Based on the "like dissolves like" principle and the molecular structure of this compound, we can predict its general solubility behavior in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent hydrogen bonding is expected with the hydroxyl and ester groups of this compound, leading to high solubility . For comparison, the related compound butyl paraben (butyl 4-hydroxybenzoate) shows its highest solubility in methanol and ethanol.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but lack a hydrogen-donating group. They can accept hydrogen bonds from the solute's hydroxyl group and engage in dipole-dipole interactions. Solubility is expected to be good , though potentially lower than in polar protic solvents. Butyl paraben, for instance, is readily soluble in acetone and ethyl acetate.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. Interactions will be limited to weaker van der Waals forces. The large nonpolar surface area of the tert-butyl group and the benzene ring will promote some solubility, but the polar hydroxyl and ester groups will limit it. Therefore, solubility is expected to be low to moderate .

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Hydrogen Bond Accepting, Dipole-Dipole | Good to Moderate |

| Nonpolar | Hexane, Toluene, Dichloromethane | Van der Waals Forces | Low to Moderate |

Note: This table is based on theoretical principles. Experimental verification is required for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

As a self-validating system, this protocol combines the equilibrium shake-flask method with UV-Vis spectrophotometry, a reliable technique for quantifying salicylates.[7] The method relies on the formation of a distinctively colored complex between the salicylate moiety and iron(III) ions.[7]

Workflow Overview

Caption: Experimental workflow for determining solubility.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solute)

-

Organic solvents of interest (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Color Reagent: Acidified Iron(III) Nitrate solution (e.g., 0.02 M Fe(NO₃)₃ in 0.1 M HCl)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. "Excess" is critical; undissolved solid must be visible to ensure saturation.

-

Causality: Ensuring an excess of solid solute is present allows the solution to reach its thermodynamic equilibrium of saturation.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time may need to be optimized.

-

Causality: Constant temperature is vital as solubility is temperature-dependent. Prolonged agitation ensures the dissolution process has reached a steady state.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for a short period to allow coarse particles to settle.

-

To remove finely suspended particles, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

-

Causality: Failure to remove all undissolved solids is the most common source of error, leading to an overestimation of solubility. Centrifugation followed by filtration provides a robust separation.

-

-

Sample Collection and Dilution:

-

Carefully draw the clear supernatant using a syringe and immediately pass it through a 0.45 µm PTFE syringe filter into a clean vial.

-

Perform a precise, quantitative dilution of the filtrate using the same solvent to bring the concentration into the linear range of the analytical method. The dilution factor must be recorded accurately.

-

Causality: Direct analysis of the saturated solution would likely be too concentrated for the spectrophotometer. Accurate dilution is key to accurate back-calculation of the original concentration.

-

-

Quantification via UV-Vis Spectrophotometry:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

To a fixed volume of each standard and the diluted sample, add a fixed volume of the acidic Iron(III) color reagent.

-

Measure the absorbance of the resulting purple-colored complex at its wavelength of maximum absorbance (λmax, typically around 530-540 nm for salicylate-iron complexes).

-

Plot a calibration curve of Absorbance vs. Concentration for the standards.

-

Trustworthiness: The calibration curve validates the analytical method. Its linearity (R² > 0.995) confirms adherence to the Beer-Lambert law and ensures the accuracy of the unknown's determination.[7]

-

-

Calculation:

-

Use the equation from the calibration curve's linear regression to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of this compound in the solvent. Express the result in desired units (e.g., mg/mL, mol/L).

-

Molecular Interactions and Solubility: A Visual Guide

The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent types.

Caption: Solute-solvent interactions for this compound.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11424104, this compound. Retrieved from [Link]

-

Chemsrc (2024). This compound Product Page. Retrieved from [Link]

-

Cheméo (2023). Salicylic acid, tert.-butyl ester Chemical & Physical Properties. Retrieved from [Link]

-

Science and Education Publishing (2020). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13382081, Tert-butyl 3-hydroxybenzoate. Retrieved from [Link]

-

Science and Education Publishing (2020). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67511155, Tert-butyl 2-amino-6-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate (2008). Salicylate Detection by Complexation with Iron(III) and Optical Absorbance Spectroscopy. An Undergraduate Quantitative Analysis Experiment. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16330, Butyl salicylate. Retrieved from [Link]

-

Annals of Clinical Biochemistry (1987). Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. Retrieved from [Link]

-

CORE (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

ResearchGate (2010). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Retrieved from [Link]

-

NIST (2021). Salicylic acid, tert.-butyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8167164, Methyl 5-tert-butyl-2-hydroxybenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66597, p-tert-Butylphenyl salicylate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86607, 2-Butyl p-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. This compound | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salicylic acid, tert.-butyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Salicylic acid, tert.-butyl ester [webbook.nist.gov]

- 4. Tert-butyl 3-hydroxybenzoate | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of Tert-butyl 2-hydroxybenzoate: An In-depth Technical Guide

Introduction

Tert-butyl 2-hydroxybenzoate, also known as tert-butyl salicylate, is an aromatic ester with significant applications in the pharmaceutical and cosmetic industries. Its molecular structure, combining a salicylic acid moiety with a bulky tert-butyl group, imparts unique physicochemical properties that are of interest in drug development and material science. A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its behavior in various matrices. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights into data interpretation and acquisition.

The structural formula of this compound is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .[1] A clear understanding of its spectroscopic signature is essential for researchers and professionals working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic environment of each proton.

Data Presentation:

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Hₐ (Phenolic OH) | ~10-11 | Singlet (broad) | 1H |

| Hₑ (Aromatic) | ~7.8 | Doublet of doublets | 1H |

| Hc (Aromatic) | ~7.4 | Doublet of triplets | 1H |

| Hₖ (Aromatic) | ~6.9 | Doublet of doublets | 1H |

| Hₖ (Aromatic) | ~6.8 | Doublet of triplets | 1H |

| Hₖ (tert-butyl) | ~1.6 | Singlet | 9H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of similar salicylate esters and the known effects of substituents on a benzene ring.

-

Phenolic Proton (Hₐ): The hydroxyl proton is typically found far downfield due to deshielding from the aromatic ring and potential intramolecular hydrogen bonding with the carbonyl oxygen. Its broadness is a result of chemical exchange and quadrupolar effects.

-

Aromatic Protons (Hₑ, Hc, Hₖ): The four protons on the benzene ring are chemically non-equivalent and will exhibit a complex splitting pattern. The proton ortho to the ester group (Hₑ) is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl. The other aromatic protons will appear at progressively higher fields.

-

Tert-butyl Protons (Hₖ): The nine protons of the tert-butyl group are equivalent and therefore appear as a sharp singlet. Its upfield chemical shift is characteristic of aliphatic protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.

Data Presentation:

| Carbon Label | Chemical Shift (δ, ppm) (Predicted) |

| C=O (Ester) | ~169 |

| C-OH (Aromatic) | ~160 |

| C-O (Ester linkage) | ~118 |

| CH (Aromatic) | ~136 |

| CH (Aromatic) | ~130 |

| CH (Aromatic) | ~119 |

| CH (Aromatic) | ~117 |

| C (Quaternary, tert-butyl) | ~82 |

| CH₃ (tert-butyl) | ~28 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons: The carbon bearing the hydroxyl group (C-OH) is the most deshielded of the ring carbons. The other aromatic carbons will have distinct chemical shifts based on their position relative to the ester and hydroxyl groups.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group appears further downfield than the methyl carbons due to its connection to the electronegative oxygen atom. The three equivalent methyl carbons give rise to a single, typically intense, signal at the upfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of a small organic molecule like this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., using a zgpg pulse program).

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Visualization of NMR Workflow

Caption: A generalized workflow for acquiring NMR spectra of small molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=O, and C-O bonds.

Data Presentation:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3200 (broad) | O-H stretch | Phenolic -OH |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2980, 2930 | C-H stretch | Aliphatic C-H (tert-butyl) |

| ~1735 | C=O stretch | Ester Carbonyl |

| ~1600, 1480 | C=C stretch | Aromatic Ring |

| ~1250, 1150 | C-O stretch | Ester Linkage |

Expertise & Experience: Interpreting the IR Spectrum

-

O-H Stretch: A broad and strong absorption band around 3200 cm⁻¹ is a clear indicator of the hydroxyl group. Its broadness is due to hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the tert-butyl group.

-

C=O Stretch: A very strong and sharp absorption around 1735 cm⁻¹ is the hallmark of the ester carbonyl group. This is one of the most diagnostic peaks in the spectrum.

-

C-O Stretches: The ester C-O stretches typically appear as two strong bands in the fingerprint region (1300-1000 cm⁻¹).

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of liquid or solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

If the sample is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. For this compound, Electron Ionization (EI) is a common technique.

Data Presentation:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound.[1] Key fragment ions are also observed.

| m/z | Ion Identity (Proposed) | Significance |

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 138 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 121 | [C₇H₅O₂]⁺ | Salicyloyl cation |

| 120 | [C₇H₄O₂]⁺ | Loss of a proton from the salicyloyl cation |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Expertise & Experience: Interpreting the Mass Spectrum

The fragmentation of this compound under EI conditions is driven by the stability of the resulting fragments.

-

Molecular Ion (m/z 194): The presence of this peak confirms the molecular weight of the compound.

-

Loss of Isobutylene (m/z 138): A characteristic fragmentation pathway for tert-butyl esters is the McLafferty-type rearrangement leading to the loss of a neutral isobutylene molecule (56 Da), resulting in the formation of salicylic acid.

-

Salicyloyl Cation (m/z 121): Cleavage of the ester bond can lead to the formation of the stable salicyloyl cation.

-

m/z 120: This is often the base peak and can be formed by the loss of a hydrogen radical from the salicylic acid fragment.[1]

-

Tert-butyl Cation (m/z 57): The highly stable tert-butyl cation is also a common fragment.

Visualization of Key MS Fragmentation

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

This protocol describes a general method for analyzing a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Set to 250°C with a split ratio of 20:1 to 50:1.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

Injection Volume: 1 µL.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak and compare it to a reference library (e.g., NIST) for confirmation.

-

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the connectivity of atoms in NMR to the identification of functional groups in IR and the fragmentation patterns in MS. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals, ensuring the accurate identification and quality assessment of this important chemical compound. Adherence to rigorous experimental protocols is crucial for obtaining high-quality, reproducible data, which is the bedrock of scientific integrity in drug development and chemical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

commercial availability of tert-butyl 2-hydroxybenzoate

An In-depth Technical Guide to the Commercial Availability of tert-Butyl 2-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (tert-butyl salicylate), a key chemical intermediate, presents a unique profile for researchers in organic synthesis and drug development. Its bulky tert-butyl ester group offers distinct steric and electronic properties, making it a valuable building block for complex molecular architectures. However, navigating its commercial landscape requires a nuanced understanding of supplier variations, purity grades, and the underlying chemistry that dictates its quality. This guide provides a comprehensive analysis of the , offering field-proven insights into sourcing, quality validation, and strategic application. We will delve into the supplier ecosystem, typical synthesis-related impurity profiles, essential analytical validation techniques, and its role as a precursor in advanced chemical synthesis.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective utilization. The compound is the tert-butyl ester of salicylic acid, and its identity is unequivocally established by its CAS number and structural identifiers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 23408-05-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1O | [3] |

| InChI Key | QAZYGHLQQPTQAX-UHFFFAOYSA-N | [2][3] |

| EC Number | 835-857-7 | [3] |

The presence of the phenolic hydroxyl group and the sterically hindering tert-butyl ester on the same aromatic ring dictates its reactivity. The tert-butyl group can provide stability against hydrolysis under certain conditions compared to less bulky esters, a crucial factor in multi-step syntheses.

Commercial Sourcing and Supplier Landscape

This compound is available from several chemical suppliers, though it is typically classified as a research chemical rather than a bulk commodity. Availability can range from grams to kilograms, catering primarily to laboratory and pilot-scale needs.

Table 2: Overview of Commercial Suppliers for this compound

| Supplier | Product Name/Number | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich | This compound (Enamine-ENA408615595) | Not specified | Inquire | Part of a collection of unique chemicals; buyer assumes responsibility for confirming purity.[2] |

| Chemsrc | This compound | 97.0% | Inquire | Lists multiple suppliers from China.[1] |

Expert Insight: When sourcing this compound, it is critical to engage with the supplier regarding the availability of a Certificate of Analysis (CoA). As noted by major distributors like Sigma-Aldrich for some of their research-grade products, analytical data is not always collected, placing the onus of quality verification on the end-user. For applications in drug development, where impurity profiles are critical, sourcing from a supplier who can provide detailed batch-specific analytical data (e.g., ¹H NMR, HPLC) is non-negotiable.

Synthesis Context and Potential Impurities

The commercial quality of this compound is a direct function of its manufacturing process. The most common synthetic route is the acid-catalyzed esterification of salicylic acid.

Primary Synthesis Pathway

The predominant method involves the reaction of salicylic acid with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.[4]

Caption: Primary synthesis route for this compound.

Causality of Impurities

This synthesis route can introduce specific impurities that researchers must be aware of:

-

Unreacted Salicylic Acid: Incomplete reaction will leave residual starting material. This is easily detectable by HPLC.

-

Di-tert-butylated Products: Under harsh conditions, the aromatic ring can undergo Friedel-Crafts alkylation, leading to products like tert-butyl 4-(tert-butyl)-2-hydroxybenzoate.

-

Polymerization Byproducts: Isobutylene can polymerize in the presence of strong acid, leading to oligomeric impurities that can be difficult to remove.

-

tert-Butanol: As a potential source of the tert-butyl group or a byproduct of isobutylene hydration.[1]

The choice of workup and purification—such as extraction with sodium bicarbonate to remove unreacted acid followed by chromatography[4]—is crucial for achieving high purity.

Quality Control and Analytical Validation

Independent verification of purity and identity is a cornerstone of scientific integrity. For a compound like this compound, a multi-technique approach is recommended.

Recommended Analytical Workflow

Caption: Recommended analytical workflow for quality control.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay

This protocol is a generalized method adapted from standard procedures for analyzing hydroxybenzoates and their esters.[5][6] It serves as a robust starting point for laboratory validation.

Objective: To determine the purity of this compound and identify the presence of related impurities, primarily unreacted salicylic acid.

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile

-

Diluent: Acetonitrile/Water (50:50 v/v)

-

This compound sample

-

Salicylic acid reference standard

Procedure:

-

Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of the salicylic acid reference standard in the diluent. Prepare working standards at lower concentrations (e.g., 0.01 mg/mL) to determine detection limits.

-

Sample Preparation: Accurately prepare a 1.0 mg/mL solution of the this compound sample in the diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 258 nm[6]

-

Gradient Elution:

-

Start at 70% A / 30% B

-

Linear gradient to 30% A / 70% B over 10 minutes

-

Hold at 30% A / 70% B for 2 minutes

-

Return to initial conditions and equilibrate for 3 minutes

-

-

-

Analysis: Inject the diluent (blank), followed by the salicylic acid standard, and then the sample solution.

-

Evaluation:

-

The retention time of salicylic acid will be significantly shorter than that of the more lipophilic this compound.

-

Calculate the area percentage of the main peak in the sample chromatogram to determine purity.

-

Quantify any peak corresponding to the retention time of salicylic acid against the reference standard.

-

Trustworthiness: This self-validating system uses a reference standard for positive impurity identification and a gradient method capable of separating compounds with different polarities, ensuring that both the starting material and the desired product are resolved effectively.

Applications in Drug Development and Research

The utility of this compound lies in its function as a versatile chemical building block. The tert-butyl group serves two primary purposes:

-

Protecting Group: It masks the carboxylic acid of salicylic acid, allowing for selective reactions at the phenolic hydroxyl group or the aromatic ring. The ester can be removed later under acidic conditions.

-

Steric Director: The bulky nature of the group can influence the regioselectivity of subsequent reactions and modulate the biological activity of the final molecule by controlling its fit into a receptor's binding pocket.

It serves as a precursor for more complex molecules, such as ligands for metal catalysts used in asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceuticals.[7] Derivatives of similar substituted hydroxybenzoic acids are also explored for creating materials with enhanced properties, such as polymer stabilizers.[8]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Safety: While specific data for this exact compound is limited, related solids have a combustible solid storage class (e.g., Storage Class 11). Users should consult the supplier-provided Safety Data Sheet (SDS) for detailed handling procedures and personal protective equipment (PPE) recommendations.

Conclusion

This compound is a readily accessible research chemical for professionals in the pharmaceutical and chemical industries. Its value as a synthetic intermediate is clear, but realizing its full potential requires a diligent approach to procurement and quality validation. By understanding the commercial supplier landscape, being cognizant of synthesis-related impurities, and implementing robust in-house analytical controls, researchers can confidently integrate this versatile building block into their discovery and development workflows, ensuring the reliability and reproducibility of their scientific outcomes.

References

- Preparation method for tert-butyl substituted hydroxybenzoate.

- 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis. ChemicalBook.

- Methyl 5-tert-butyl-2-hydroxybenzo

- Methyl 5-tert-butyl-2-hydroxybenzo

- tert-butyl 2-hydroxybenzo

- 4-tert-Butylphenyl Salicylate 98.0+%, TCI America 25 g. Fisher Scientific.

- Electronic Supplementary Inform

- 4-tert-Butylphenyl Salicyl

- 3-(tert-Butyl)

- tert-butyl 2-hydroxybenzo

- 4-tert-butyl phenyl salicyl

- Synthesis of C.

- Butyl Salicylate 99.0+%, TCI America 25 mL. Fisher Scientific.

- Simultaneous determination of p-hydroxybenzoic acid, 2-phenoxyethanol, methyl-p-hydroxybenzoate, ethyl-p-hydroxybenzoate, propyl-p-hydroxybenzoate, iso-butyl-p-hydroxybenzoate, and n-butyl-p-hydroxybenzoate in senselle lubricant formulation by HPLC.

- IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. European Directorate for the Quality of Medicines & HealthCare.

- This compound.

- Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Taylor & Francis Online.

Sources

- 1. This compound | CAS#:23408-05-1 | Chemsrc [chemsrc.com]

- 2. This compound | 23408-05-1 [sigmaaldrich.com]

- 3. This compound | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Hazards of tert-butyl 2-hydroxybenzoate

This guide provides a comprehensive analysis of the safety profile and potential hazards associated with tert-butyl 2-hydroxybenzoate (CAS No. 23408-05-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available toxicological data, outlines robust risk mitigation strategies, and provides actionable protocols to ensure safe laboratory conduct. Our approach is grounded in the principles of causality and self-validation, empowering users to not only follow procedures but to understand the scientific rationale underpinning them.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as tert-butyl salicylate, is an ester of salicylic acid.[1][2] Understanding its basic properties is the foundational step in a thorough risk assessment. These characteristics influence its behavior under various laboratory conditions, affecting storage, handling, and potential exposure routes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 23408-05-1 | [1][2] |

| Synonyms | tert-butyl salicylate, 2-Hydroxy-benzoic acid tert-butyl ester | [1] |

Note: Comprehensive experimental data on physical properties such as melting point, boiling point, and flash point are not consistently available in the reviewed literature. Researchers should treat this compound as a combustible solid and handle it accordingly until more data is established.

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. According to notifications to the European Chemicals Agency (ECHA), this compound is classified as a substance with multiple health hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning [1]

These classifications mandate specific precautionary measures. The "Warning" signal word indicates a moderate level of hazard. The primary risks associated with this compound are acute oral toxicity, significant skin and eye irritation, and irritation to the respiratory tract upon inhalation of dust or aerosols.[1]

Section 3: Toxicological Profile and Health Effects

A detailed understanding of the toxicological endpoints is crucial for appreciating the causality behind recommended safety protocols. While comprehensive in-vivo studies for this compound are limited in publicly accessible literature, the GHS classification implies the following health effects.

-

Acute Oral Toxicity: Classified as harmful if swallowed, ingestion can lead to adverse health effects.[1] The primary concern is systemic toxicity following absorption from the gastrointestinal tract.

-

Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[1] Prolonged or repeated contact should be avoided to prevent the development of dermatitis.

-

Eye Irritation: The compound is classified as a serious eye irritant.[1] Accidental contact with the eyes can cause significant pain, redness, and potentially reversible damage. Immediate and thorough rinsing is critical.

-

Respiratory Irritation: As a solid, the compound can form dust. Inhalation of this dust or aerosols may irritate the respiratory system, leading to coughing, sneezing, and inflammation of the nasal passages and throat.[1]

Data Gaps: It is critical to note the absence of readily available data for chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity in the reviewed sources.[3] In the absence of such data, a precautionary principle should be applied. The compound should be handled as if it has unknown long-term health effects, and exposure should be minimized to the lowest reasonably achievable level.

Section 4: Risk Management and Safe Handling Protocols

A self-validating safety protocol is one where adherence inherently minimizes risk. The following measures are based on the known hazards and are designed to create a robustly safe working environment.

Engineering Controls

The primary line of defense is to control hazards at the source.

-

Ventilation: All work with this compound powder should be conducted in a well-ventilated area.[4] A certified chemical fume hood is required when handling amounts that could generate airborne dust or when heating the substance.

-

Contained Operations: For larger-scale operations, the use of glove boxes or other enclosed systems should be considered to eliminate direct contact and inhalation exposure.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical hazard. The selection must be based on the specific tasks being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[6]

-

Skin Protection:

-

Respiratory Protection: If engineering controls cannot maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator appropriate for organic dusts should be used.[8]

Protocol: Weighing and Dissolving Solid this compound

This protocol illustrates the integration of safety measures into a common laboratory workflow.

-

Preparation:

-

Don all required PPE (goggles, lab coat, gloves).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Designate a specific area within the fume hood for the weighing procedure to contain any potential spills.

-

-

Weighing:

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. The causality here is to use slow, deliberate movements to minimize the generation of airborne dust.

-

Close the primary container immediately after dispensing.

-

-

Dissolution:

-

Place a beaker containing the appropriate solvent on a stir plate within the fume hood.

-

Gently add the weighed powder to the solvent. Avoid "dumping" the powder, which can cause splashing and aerosol generation.

-

If necessary, use a small amount of solvent to rinse any residual powder from the weigh boat into the beaker.

-

-

Cleanup:

-

Dispose of the contaminated weigh boat and any used wipes in a designated solid chemical waste container.

-

Wipe down the spatula and the work surface inside the fume hood with a damp cloth.

-

Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3]

-

Section 5: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

In Case of Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[3] If irritation persists, seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

-

Spill Response:

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]

-

Ventilate the area and wash the spill site after material pickup is complete.[10]

-

-

Fire Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8]

-

Under fire conditions, hazardous decomposition products such as carbon oxides (carbon monoxide and carbon dioxide) may be formed.[3][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

-

Section 6: Hazard Assessment Workflow

The decision to use any chemical should be preceded by a systematic risk assessment. The following workflow provides a logical framework for this process, ensuring that all potential hazards are identified and controlled before an experiment begins.

Caption: Logical workflow for hazard identification and risk assessment.

References

-

This compound | C11H14O3 | CID 11424104. PubChem, NIH. [Link]

-

SAFETY DATA SHEET. United Initiators. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

This compound | CAS#:23408-05-1. Chemsrc. [Link]

-

Tert-butyl 3-hydroxybenzoate | C11H14O3 | CID 13382081. PubChem, NIH. [Link]

-

5-TERT-BUTYL-2-HYDROXYBENZALDEHYDE. Georganics. [Link]

-

Tert-Butyl Peroxy Benzoate. NJ.gov. [Link]

-

Tert-Butyl Peroxybenzoate (TBPB) CAS 614-45-9: Applications, Safety, and Key Information. Noah Technologies Corporation. [Link]

-

This compound (C11H14O3). PubChemLite. [Link]

Sources

- 1. This compound | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:23408-05-1 | Chemsrc [chemsrc.com]

- 3. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 4. Tert-Butyl Peroxybenzoate TBPB CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. georganics.sk [georganics.sk]

An In-depth Technical Guide to Tert-butyl 2-hydroxybenzoate: Precursors, Synthesis, and Derivatives for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-hydroxybenzoate, a versatile building block in organic synthesis with significant applications in the pharmaceutical and materials science sectors. We will delve into the fundamental principles governing its synthesis, exploring the primary precursors and detailing various synthetic methodologies, including classical Fischer esterification and direct alkylation. The guide offers field-proven insights into the causality behind experimental choices, addressing challenges such as steric hindrance and reaction equilibrium. Furthermore, we will examine the synthesis of key derivatives, providing detailed, step-by-step protocols for their preparation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, actionable protocols to facilitate innovation in their respective fields.

Introduction: The Significance of this compound

This compound, also known as tert-butyl salicylate, is an aromatic ester that has garnered considerable interest in various scientific disciplines. Its structure, which combines a salicylic acid moiety with a bulky tert-butyl group, imparts unique physicochemical properties that are highly valuable in drug development and materials science. The salicylate core is a well-established pharmacophore, known for its anti-inflammatory, analgesic, and antipyretic properties.[1] The introduction of the tert-butyl group can modulate these biological activities, enhance metabolic stability, and improve pharmacokinetic profiles.[2]